

Spectral Analysis of 2-amino-4-bromobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-4-bromophenyl)
(phenyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the pharmaceutical intermediate, 2-amino-4-bromobenzophenone. Due to the limited availability of public spectral data for this specific compound, this document presents a combination of available information and data from the closely related compound, 4-bromobenzophenone, for comparative analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of 2-amino-4-bromobenzophenone.

Introduction

2-amino-4-bromobenzophenone, with the molecular formula $C_{13}H_{10}BrNO$, is a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Its purity and structural integrity are crucial for the successful synthesis of active pharmaceutical ingredients. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of this compound.

Spectral Data

While specific experimental spectra for 2-amino-4-bromobenzophenone are not readily available in public databases, predicted data and information from related compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Experimental ¹H NMR data for 2-amino-4-bromobenzophenone is not publicly available.

¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum for 2-amino-4-bromobenzophenone, although the specific chemical shift values are not provided.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem notes the existence of a vapor phase IR spectrum for 2-amino-4-bromobenzophenone.[\[2\]](#) For reference, the key IR absorption bands for the related compound, 4-bromobenzophenone, are presented below.

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (Ketone)	~1660
C-Br (Aryl Halide)	~1070
C-H (Aromatic)	~3000-3100
C=C (Aromatic)	~1400-1600

Note: Data is for 4-bromobenzophenone and serves as an estimation for 2-amino-4-bromobenzophenone. The presence of the amino group in 2-amino-4-bromobenzophenone would introduce additional N-H stretching bands around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental mass spectra for 2-amino-4-bromobenzophenone are not available, predicted data from PubChemLite offers expected mass-to-charge ratios for various adducts.[\[3\]](#)

Adduct	Predicted m/z
[M+H] ⁺	276.0021
[M+Na] ⁺	297.9840
[M-H] ⁻	273.9868
[M] ⁺	274.9946

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 2-amino-4-bromobenzophenone are not specified in the available literature. However, standard methodologies for the analysis of small organic molecules are applicable.

Synthesis of 2-amino-4-bromobenzophenone

A representative synthesis involves the reaction of 2-aminobenzonitrile with p-bromophenylboronic acid in the presence of a nickel catalyst. The product is then purified by column chromatography.^[2]

NMR Spectroscopy

A sample of 2-amino-4-bromobenzophenone would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

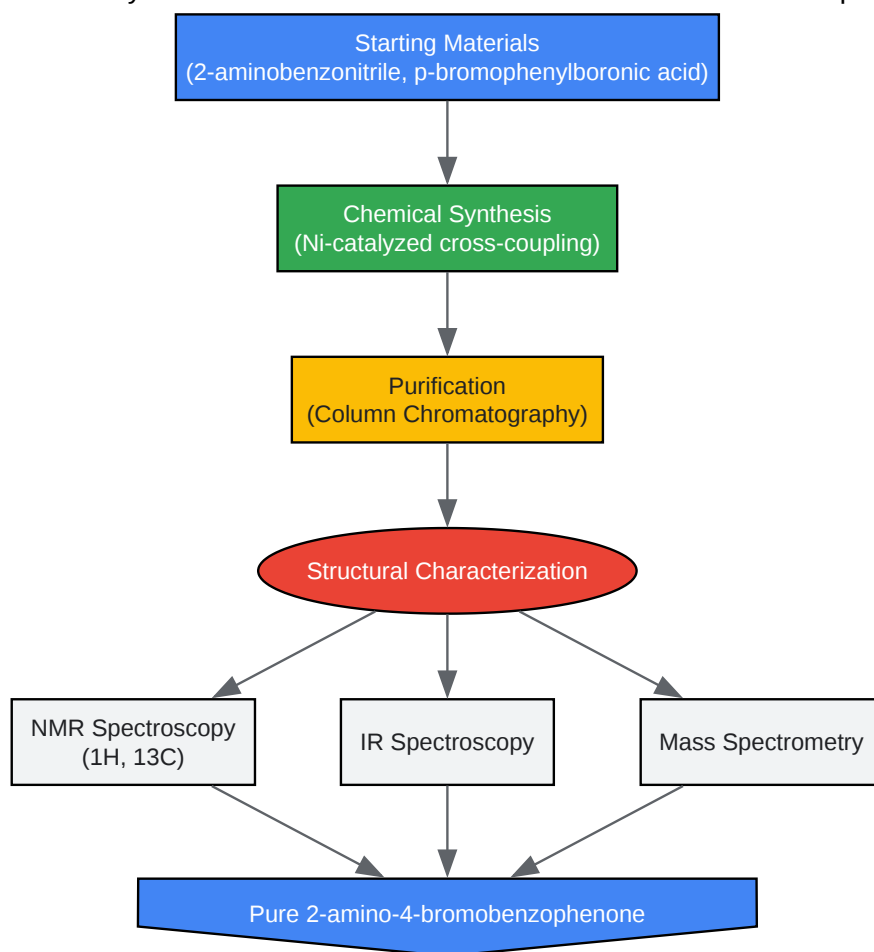
Mass Spectrometry (MS)

For mass analysis, the sample would be introduced into a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of 2-amino-4-bromobenzophenone.

Workflow for Synthesis and Characterization of 2-amino-4-bromobenzophenone



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Synthesis and Characterization Workflow

This logical flow ensures the successful synthesis of the target compound, followed by rigorous purification and comprehensive structural verification using a suite of spectroscopic techniques. This process is fundamental in guaranteeing the quality and identity of pharmaceutical intermediates for drug development.

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References

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